molecular formula C24H27N3O5 B296422 Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

カタログ番号: B296422
分子量: 437.5 g/mol
InChIキー: RHMUGLJEFKTNFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EDP-420, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase D (PKD), which plays a critical role in many cellular processes, including cell growth, differentiation, and survival.

作用機序

EDP-420 works by inhibiting the activity of Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which is a serine/threonine kinase that plays a critical role in many cellular processes. This compound is activated by various stimuli, including growth factors, cytokines, and oxidative stress, and regulates the activity of downstream signaling pathways, including the MAPK and NF-κB pathways. Inhibition of this compound by EDP-420 leads to the suppression of these signaling pathways, which in turn leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and cardiovascular disease, EDP-420 has also been studied for its effects on various other cellular processes. For example, EDP-420 has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases. EDP-420 has also been shown to inhibit the production of extracellular matrix proteins, suggesting that it may have potential applications in the treatment of fibrotic diseases.

実験室実験の利点と制限

One of the main advantages of EDP-420 is its high potency and specificity for Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of EDP-420 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, EDP-420 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

将来の方向性

There are several areas of future research that could be pursued with EDP-420. One area of research could be to further investigate its potential applications in cancer and cardiovascular disease, particularly in preclinical models. Another area of research could be to investigate its potential applications in other diseases, such as inflammatory and fibrotic diseases. Finally, future research could focus on improving the solubility and pharmacokinetic properties of EDP-420, which could expand its potential applications in scientific research.

合成法

The synthesis of EDP-420 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl 4-bromo-2-oxo-2H-chromene-3-carboxylate to form the intermediate compound. This intermediate is then reacted with 4-(2-hydroxyethyl)phenol to produce the final product, EDP-420. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved through further purification steps.

科学的研究の応用

EDP-420 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer, where Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to play a critical role in tumor growth and metastasis. Inhibition of this compound by EDP-420 has been shown to reduce the growth and metastasis of various cancer cell lines, including breast, pancreatic, and prostate cancer cells. EDP-420 has also been studied for its potential applications in cardiovascular disease, where this compound has been shown to play a role in the development of cardiac hypertrophy and heart failure.

特性

分子式

C24H27N3O5

分子量

437.5 g/mol

IUPAC名

ethyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-5-31-23(29)20-16(4)25-24(30)27-22(20)17-9-11-18(12-10-17)32-13-19(28)26-21-14(2)7-6-8-15(21)3/h6-12,22H,5,13H2,1-4H3,(H,26,28)(H2,25,27,30)

InChIキー

RHMUGLJEFKTNFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

正規SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。